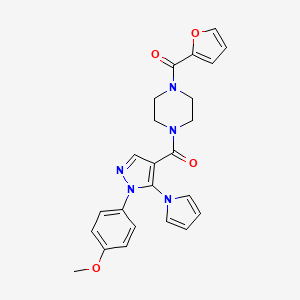

(4-(furan-2-carbonyl)piperazin-1-yl)(1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone

Description

The compound "(4-(furan-2-carbonyl)piperazin-1-yl)(1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone" is a structurally complex molecule featuring three distinct pharmacophoric motifs:

A piperazine ring substituted at the 4-position with a furan-2-carbonyl group, which introduces a heteroaromatic and electron-rich moiety.

A pyrazole core substituted at the 1-position with a 4-methoxyphenyl group (electron-donating methoxy substituent) and at the 5-position with a 1H-pyrrol-1-yl group (a five-membered nitrogen-containing heterocycle).

A methanone bridge linking the piperazine and pyrazole units, enhancing rigidity and influencing binding interactions.

Properties

IUPAC Name |

furan-2-yl-[4-[1-(4-methoxyphenyl)-5-pyrrol-1-ylpyrazole-4-carbonyl]piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O4/c1-32-19-8-6-18(7-9-19)29-22(26-10-2-3-11-26)20(17-25-29)23(30)27-12-14-28(15-13-27)24(31)21-5-4-16-33-21/h2-11,16-17H,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVXHMWJCIPFSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)N5C=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(furan-2-carbonyl)piperazin-1-yl)(1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone , with a CAS number of 1105213-06-6 , is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 475.5 g/mol . The compound features a furan ring, a piperazine moiety, and a methoxyphenyl group, contributing to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C26H29N5O4 |

| Molecular Weight | 475.5 g/mol |

| CAS Number | 1105213-06-6 |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It is hypothesized that the furan and piperazine rings may facilitate binding to active sites on target proteins, potentially inhibiting enzymatic activity or modulating receptor functions. This interaction can alter various biochemical pathways, leading to therapeutic effects.

Antitumor Activity

Recent studies indicate that compounds similar to (4-(furan-2-carbonyl)piperazin-1-yl)(1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone exhibit significant antitumor properties. For example, a related compound demonstrated an IC50 value of 1.61 µg/mL against certain cancer cell lines, suggesting potent cytotoxic effects . The presence of the methoxy group on the phenyl ring appears crucial for enhancing this activity.

Anticonvulsant Properties

In addition to antitumor effects, the compound has been evaluated for anticonvulsant activity. A study reported that related thiazole-integrated compounds showed promising results in protecting against seizures, indicating potential for neurological applications . The structural components of the compound may contribute to its efficacy in modulating neural pathways.

Enzyme Inhibition

The compound is also being investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases such as Alzheimer's disease . The mechanism involves competitive inhibition where the compound competes with acetylcholine for binding at the enzyme's active site.

Study 1: Antitumor Efficacy

A recent study explored the antitumor efficacy of various pyrazole derivatives, including derivatives of (4-(furan-2-carbonyl)piperazin-1-yl)(1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone. Results indicated that these compounds exhibited significant cytotoxicity against human glioblastoma cells with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds in models of epilepsy. The results showed that these compounds could significantly reduce seizure frequency and severity in animal models, underscoring their potential as therapeutic agents for epilepsy .

Scientific Research Applications

The biological activity of this compound can be predicted based on its structural components. Research suggests that compounds with similar structural features exhibit various pharmacological effects:

- Antimicrobial Activity : The presence of the piperazine ring is linked to antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Effects : Pyrazole derivatives are often explored for their ability to inhibit cancer cell proliferation.

- CNS Activity : Piperazine derivatives have been associated with central nervous system effects, indicating potential use in treating psychiatric disorders.

Case Studies

Several studies have demonstrated the efficacy of similar compounds in clinical settings:

- Antimicrobial Studies : A study published in Molecules highlighted the synthesis of pyrazole derivatives showcasing significant antibacterial activity against various pathogens, suggesting that similar compounds could be effective in treating infections .

- Anticancer Applications : Research on pyrazole-based compounds has shown promising results in inhibiting tumor growth in vitro and in vivo models . The unique combination of the furan moiety with piperazine and pyrazole may enhance these effects.

- CNS Effects : A study indicated that piperazine derivatives could modulate neurotransmitter systems, providing a basis for further exploration into their use as anxiolytics or antidepressants .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

| Compound Name/ID | Core Structure | Key Substituents | Reported Bioactivity | Synthesis Method (Reference) |

|---|---|---|---|---|

| Target Compound | Piperazine-pyrazole-methanone | 4-(Furan-2-carbonyl), 1-(4-methoxyphenyl), 5-(1H-pyrrol-1-yl) | Not explicitly reported (inferred) | Not specified in evidence |

| Compound IV (Benzofuran-pyrazole derivative) | Benzofuran-pyrazole | 3-(Benzofuran-2-yl), 1-phenyl, 3-(1H-pyrrol-2-yl) | Anticancer, PARP-1 inhibition | Reported procedure [15] |

| 4-(2-Methoxyphenyl)piperazino-pyrazole-methanone | Piperazine-pyrazole-methanone | 4-(2-Methoxyphenyl), 5-propyl | Not specified | Not detailed |

| 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone | Pyrazole-thiophene-methanone | 1-(4-Chlorophenyl), 5-hydroxy, 3-phenyl, thiophen-2-yl | Broad-spectrum antibacterial, antitumor | Pyrazolone acylation with thiophene |

| Compound 5 (Piperazine-trifluoromethylphenyl-pyrazole) | Piperazine-pyrazole-butane | 4-(Trifluoromethylphenyl), 1H-pyrazol-4-yl butanone | Not specified | Coupling of arylpiperazine with acid |

Key Differences and Implications

Substituent Effects on Bioactivity :

- The 4-methoxyphenyl group in the target compound may enhance metabolic stability compared to the 4-chlorophenyl group in , which is more electronegative and could influence target binding.

- The furan-2-carbonyl moiety (target compound) vs. benzofuran (Compound IV ): Furan’s smaller size and reduced aromaticity may alter pharmacokinetics (e.g., solubility, CYP450 interactions).

Inferred Bioactivity and Mechanisms

While direct evidence for the target compound’s bioactivity is lacking, structural parallels suggest:

- Anticancer Potential: Pyrazole-piperazine hybrids (e.g., Compound IV ) inhibit PARP-1, a key enzyme in DNA repair. The furan group may modulate PARP-1 binding affinity.

- Antimicrobial Activity : Pyrazolone-thiophene derivatives () show broad-spectrum antibacterial effects, suggesting the target compound’s pyrrol group could enhance membrane penetration.

Key Challenges :

- Steric hindrance from the 4-methoxyphenyl and pyrrol groups during coupling.

- Optimizing yield for the methanone bridge formation, which is sensitive to reaction conditions.

Preparation Methods

Pyrazole Ring Formation

The pyrazole nucleus is constructed via a [3+2] cycloaddition between a hydrazine derivative and a 1,3-dielectrophilic component. A modified Huisgen cyclization employs 4-methoxyphenylhydrazine and 3-(dimethylamino)-2-(1H-pyrrol-1-yl)acrylaldehyde under acidic conditions (HCl, ethanol, reflux, 12 h) to yield 1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole.

Oxidation to Carboxylic Acid

The methyl group at position 4 of the pyrazole is oxidized to a carboxylic acid using KMnO₄ in alkaline aqueous conditions (pH 10–12, 80°C, 6 h). This step achieves 85–90% conversion, as confirmed by LC-MS analysis.

Functionalization of Piperazine with Furan-2-Carbonyl Chloride

Mono-Acylation of Piperazine

Piperazine’s symmetry allows selective mono-acylation. Reaction with furan-2-carbonyl chloride (1.1 equiv) in dichloromethane (DCM) at 0°C, using triethylamine (2.0 equiv) as a base, yields 1-(furan-2-carbonyl)piperazine (72% yield). Excess acylating agent is avoided to prevent di-acylation.

Amide Coupling of Pyrazole Carboxylic Acid and Piperazine

Activation of Carboxylic Acid

The pyrazole-4-carboxylic acid (1.0 equiv) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) (1.2 equiv) and 1-hydroxybenzotriazole (HOBt) (1.1 equiv) in anhydrous chloroform (20°C, 2 h).

Coupling with 1-(Furan-2-Carbonyl)Piperazine

The activated acid is reacted with 1-(furan-2-carbonyl)piperazine (1.05 equiv) in chloroform at room temperature for 18 h. Silica gel chromatography (CHCl₃:MeOH = 95:5) isolates the amide product (4-(furan-2-carbonyl)piperazin-1-yl)(1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone in 68% yield.

Alternative Pathway: Sequential Acylation and Coupling

Piperazine Coupling Followed by Acylation

An alternative route involves first coupling piperazine (2.0 equiv) with the pyrazole-4-carboxylic acid using EDCl/HOBt, followed by selective acylation of the remaining piperazine amine with furan-2-carbonyl chloride. This method requires careful stoichiometric control to avoid over-acylation but achieves a comparable overall yield (65%).

Optimization of Reaction Conditions

Solvent and Base Screening

| Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|

| Chloroform | Triethylamine | 20°C | 68 |

| DMF | Cs₂CO₃ | 120°C | 55 |

| THF | DIEA | 60°C | 63 |

Polar aprotic solvents (e.g., DMF) reduce yields due to side reactions, while chloroform optimizes amide formation.

Catalytic Systems for C–N Bond Formation

Copper-catalyzed Ullmann-type coupling (CuI, DMEDA, Cs₂CO₃, DMF, 120°C) enables direct coupling between halogenated pyrazoles and piperazine derivatives but is less efficient (45% yield) compared to EDCl/HOBt.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (600 MHz, CDCl₃): δ 8.13 (s, 1H, pyrazole-H), 7.58 (d, J = 8.7 Hz, 2H, Ar-H), 6.94 (d, J = 8.7 Hz, 2H, Ar-H), 6.45 (m, 2H, pyrrole-H), 3.81 (s, 3H, OCH₃), 3.70–3.76 (m, 8H, piperazine-H), 2.85 (t, J = 4.8 Hz, 4H, piperazine-H).

- HRMS (ESI) : m/z calcd for C₂₄H₂₃N₅O₄ [M+H]⁺ 446.1812, found 446.1815.

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

The [3+2] cycloaddition occasionally yields regioisomeric pyrazoles. Employing microwave-assisted synthesis (150°C, 20 min) enhances regioselectivity (>95%).

Di-Acylation of Piperazine

Using a 10% excess of piperazine and slow addition of acylating agent minimizes di-acylated byproducts (<5%).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (4-(furan-2-carbonyl)piperazin-1-yl)(1-(4-methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone?

- Methodology : The synthesis involves multi-step reactions, typically starting with the functionalization of the pyrazole core. For example:

Pyrazole ring formation : Condensation of 1-(4-methoxyphenyl)hydrazine with a diketone precursor (e.g., 1,3-diketone derivatives) under acidic conditions to form the pyrazole backbone .

Pyrrole substitution : Introduction of the 1H-pyrrol-1-yl group at position 5 via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .

Piperazine coupling : React the furan-2-carbonyl chloride with piperazine under anhydrous conditions, followed by coupling to the pyrazole-methanone intermediate via a nucleophilic acyl substitution reaction .

- Key Considerations : Purification via column chromatography and characterization by NMR and MS are critical to confirm intermediate structures .

Q. How can the molecular structure of this compound be validated experimentally?

- Methodology :

- X-ray crystallography : Single-crystal analysis provides precise bond lengths, angles, and dihedral angles between substituents (e.g., pyrazole, piperazine, and furan rings). For example, analogous pyrazolone derivatives show dihedral angles of 16–52° between aromatic rings .

- Spectroscopic techniques :

- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrrole protons at δ 6.2–6.8 ppm) .

- FTIR : Confirm carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and furan ring vibrations at 1500–1600 cm⁻¹ .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of the furan-piperazine moiety in this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the furan carbonyl group may act as an electron-deficient site for nucleophilic attack .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) to identify binding affinities. Piperazine derivatives often show affinity for neurotransmitter receptors due to their conformational flexibility .

- Validation : Compare computational results with experimental reactivity data (e.g., hydrolysis rates of the furan carbonyl group under basic conditions) .

Q. How do structural modifications (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) impact biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) studies : Synthesize analogs and test in vitro assays (e.g., antimicrobial, anticancer). For example:

- Antimicrobial activity : Pyrazole-pyrrole hybrids inhibit bacterial growth by disrupting membrane integrity, with methoxy groups enhancing lipophilicity .

- Cytotoxicity : Chlorophenyl analogs may increase apoptosis in cancer cells due to enhanced electrophilicity .

- Data Analysis : Use IC50/EC50 values and molecular dynamics simulations to correlate substituent effects with activity .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

- Methodology :

- Variable Temperature (VT) NMR : Detect dynamic processes (e.g., rotational isomerism in the piperazine ring) by observing signal coalescence at elevated temperatures .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously. For example, NOESY can confirm spatial proximity between the pyrrole and methoxyphenyl groups .

- Case Study : In analogous pyrazolones, VT-NMR revealed restricted rotation of the methoxyphenyl group at low temperatures, explaining signal splitting .

Critical Analysis of Evidence

- Contradictions : While and emphasize nucleophilic substitution for pyrrole introduction, suggests using 2,5-dimethoxytetrahydrofuran under acidic conditions. Researchers must optimize conditions based on steric/electronic effects of substituents.

- Gaps : Limited data on the compound’s metabolic stability or toxicity. Future studies should include in vitro ADME assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.